molecular formula C18H21NO3 B495664 3-ethoxy-N-(4-isopropoxyphenyl)benzamide

3-ethoxy-N-(4-isopropoxyphenyl)benzamide

Cat. No.: B495664
M. Wt: 299.4g/mol
InChI Key: CMDNPKIYGZRVTM-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(4-isopropoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 3-position of the benzoyl ring and an isopropoxy group at the 4-position of the aniline moiety.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4g/mol

IUPAC Name

3-ethoxy-N-(4-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-4-21-17-7-5-6-14(12-17)18(20)19-15-8-10-16(11-9-15)22-13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

CMDNPKIYGZRVTM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC(C)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The alkoxy groups in benzamides significantly affect their melting points, solubility, and crystallinity. Below is a comparative analysis with key analogs:

Compound Name Substituents (Benzamide/Aniline) Melting Point (°C) Yield (%) Key Reference
3-Ethoxy-N-(4-isopropoxyphenyl)benzamide 3-ethoxy / 4-isopropoxy Not reported Not reported N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide / 3,4-dimethoxyethyl 90 80
4-Ethoxy-N-(3-fluorophenyl)benzamide 4-ethoxy / 3-fluoro Not reported Not reported
3-Chloro-N-(2-fluorophenyl)benzamide 3-chloro / 2-fluoro Polymorph-dependent Not reported

Key Observations :

  • Alkoxy vs. Halo Substituents : Compounds with alkoxy groups (e.g., ethoxy, isopropoxy) generally exhibit higher solubility in organic solvents compared to halogenated analogs (e.g., chloro, fluoro), which are more lipophilic .

Key Observations :

  • Temperature Sensitivity : Reactions involving sensitive substituents (e.g., isopropoxy) may require low temperatures, as seen in , to prevent degradation.

Key Observations :

  • Alkoxy vs. Alkylamino Groups: Alkoxy-substituted benzamides (e.g., ethoxy, isopropoxy) may exhibit different pharmacokinetic profiles compared to alkylamino derivatives (e.g., nilotinib) due to altered hydrogen-bonding capacity .

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